![molecular formula C18H14F3N3OS B2533580 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034496-17-6](/img/structure/B2533580.png)
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
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Description
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential use in treating inflammatory diseases and cancer. In
Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
- A study focused on synthesizing pyrazole-acetamide derivatives and their coordination complexes, highlighting the effect of hydrogen bonding on self-assembly processes and the antioxidant activity of these complexes. The coordination chemistry explored involves the synthesis of Co(II) and Cu(II) complexes, demonstrating significant antioxidant properties through various in vitro assays (Chkirate et al., 2019).
Synthesis of Novel Derivatives and Biological Activities
Research on the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed anti-inflammatory activity among the synthesized derivatives, suggesting their potential as therapeutic agents (Sunder & Maleraju, 2013).
Another study involved the synthesis, characterization, and evaluation of thiazole derivatives incorporating pyrazole moieties. These compounds exhibited significant antimicrobial activities against a variety of bacterial and fungal strains, highlighting their potential as antimicrobial agents (Saravanan et al., 2010).
Structural and Vibrational Investigation
- A detailed study on the synthesis, crystal structure, and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide provided insights into its molecular structure through various spectroscopic methods. This research contributes to the fundamental understanding of the compound's properties and potential applications (Nayak et al., 2014).
Synthesis of Analgesic Agents
- The development of novel thiazole derivatives as analgesic agents was explored, combining pyrazole structures to synthesize compounds with observed analgesic activities. This research underscores the therapeutic potential of these derivatives in pain management (Saravanan et al., 2011).
properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)13-4-1-3-12(9-13)10-16(25)24-11-14-17(23-7-6-22-14)15-5-2-8-26-15/h1-9H,10-11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJUBYPJQOCJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide |
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